molecular formula C6H5F2NO B13083201 3-Amino-2,6-difluorophenol

3-Amino-2,6-difluorophenol

Cat. No.: B13083201
M. Wt: 145.11 g/mol
InChI Key: KSSLPYUSZMMAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,6-difluorophenol: is an organic compound with the molecular formula C6H5F2NO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-Amino-2,6-difluorophenol typically begins with 2,6-difluorophenol.

    Amination Reaction: The introduction of the amino group at the 3-position can be achieved through various amination reactions. One common method involves the use of ammonia or an amine source under specific reaction conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the selective introduction of the amino group.

Industrial Production Methods:

    Large-Scale Synthesis: For industrial production, the process is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques.

    Safety and Environmental Considerations: Industrial production also takes into account safety and environmental regulations to minimize hazardous by-products and ensure safe handling of chemicals.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-2,6-difluorophenol can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can also be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Nitro derivatives and other oxidized forms.

    Reduction Products: Amino derivatives with reduced functional groups.

    Substitution Products: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 3-Amino-2,6-difluorophenol is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Research: It is used in biochemical assays to study enzyme-substrate interactions and other biological processes.

Medicine:

    Drug Development: Due to its unique structure, this compound is explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Research is ongoing to determine its efficacy in treating various medical conditions.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

    Chemical Manufacturing: It serves as a building block in the production of various industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: 3-Amino-2,6-difluorophenol interacts with specific enzymes, potentially inhibiting their activity by binding to the active site.

    Pathways Involved: The compound may affect various biochemical pathways, depending on the target enzyme and the biological context.

Comparison with Similar Compounds

    2,6-Difluorophenol: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-Amino-2,3-difluorophenol: Has a different substitution pattern, leading to distinct chemical properties and reactivity.

    4-Amino-2,6-difluorophenol: The amino group is at a different position, affecting its interaction with other molecules.

Uniqueness:

    Reactivity: The presence of both amino and fluorine groups in 3-Amino-2,6-difluorophenol provides unique reactivity patterns, making it valuable in various chemical syntheses.

    Applications: Its specific structure allows for diverse applications in chemistry, biology, medicine, and industry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

3-amino-2,6-difluorophenol

InChI

InChI=1S/C6H5F2NO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2

InChI Key

KSSLPYUSZMMAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)F)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.